![molecular formula C12H12N2O3S B2423495 6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 863001-60-9](/img/structure/B2423495.png)

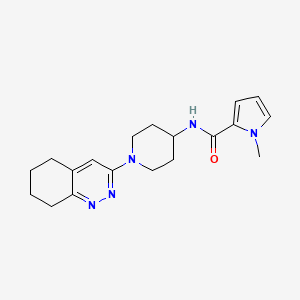

6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole, also known as Mor-Ben, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Aplicaciones Científicas De Investigación

Fluorescent Dyes and Imaging Agents

DBD derivatives serve as novel fluorescent dyes. Starting from commercially available precursors (such as vanillin and 1,2,4,5-tetrachlorobenzene), the core unit can be synthesized straightforwardly. Subsequent lithiation and derivatization of the benzene ring allow fine-tuning of their photophysical properties. These fluorescent moieties exhibit absorption ranges from 403 to 520 nm and emission ranges from 495 to 665 nm. Notably, DBD dyes possess long fluorescence lifetimes, high photobleaching stability, large Stokes shifts, and compact sizes, making them ideal for optical sensing applications .

Photodynamic Therapy (PDT)

DBD derivatives have shown promise in PDT—a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. By combining DBD with photosensitizers, researchers explore their potential for targeted cancer therapy.

Mecanismo De Acción

Target of Action

The primary targets of 6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole are acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . APAHs are enzymes that are involved in the polyamine metabolism . They contain a highly conserved deacetylase binding domain with a Zn2+ ion at the bottom of the binding pocket .

Mode of Action

The compound interacts with its targets, APAHs, through a fluorescence lifetime-based binding assay . The extraordinary fluorescence features of the [1,3]dioxolo[4,5-f][1,3]benzodioxole dyes were exploited to develop this assay . This assay is robust and suitable for determining accurate binding constants for inhibitors against enzymes of the histone deacetylase family .

Biochemical Pathways

The compound affects the polyamine metabolism pathway . Polyamines have been reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .

Result of Action

The result of the compound’s action is the identification of the first inhibitors against three members of the histone deacetylase enzyme family from Pseudomonas aeruginosa . The compounds were characterized in terms of potency and selectivity profile .

Action Environment

The action of the compound is robust against autofluorescent and light-absorbing compounds, which are the most common sources of systematic false positives . This makes the compound suitable for high-throughput screening applications . .

Propiedades

IUPAC Name |

6-morpholin-4-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-3-15-4-2-14(1)12-13-8-5-9-10(17-7-16-9)6-11(8)18-12/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFYEPRSZCVWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2423420.png)

![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)

![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)